Molecular Weight and Lipophilicity Differentiate This Scaffold from 4-Aryl-Substituted Thiazole Analogs
N-(Thiazol-2-yl)isoxazole-5-carboxamide (MW 195.20 g/mol, XLogP3 0.9) possesses a substantially lower molecular weight and lipophilicity than its closest commercially available 4-substituted analog, N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamide (MW 285.32 g/mol; XLogP3 approximately 3.2 by analogous computation) [1][2]. The 90-Dalton mass reduction and >2 log unit decrease in predicted partition coefficient position the unsubstituted scaffold in a more favorable region of oral drug-likeness space, with potential advantages in aqueous solubility and permeability [1].
| Evidence Dimension | Physicochemical properties: Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 195.20 g/mol; XLogP3 = 0.9; TPSA = 96.3 Ų |
| Comparator Or Baseline | N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamide (CID 2999703): MW = 285.32 g/mol; estimated XLogP3 ≈ 3.2 |
| Quantified Difference | ΔMW = −90.12 g/mol (−31.6%); ΔXLogP3 ≈ −2.3 log units |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07) using XLogP3 and Cactvs descriptors [1] |
Why This Matters
For procurement decisions in lead optimization programs, the lower MW and logP of the unsubstituted scaffold offer improved compliance with Lipinski's Rule of Five parameters, potentially reducing downstream ADME-related attrition compared to bulkier 4-aryl analogs.
- [1] PubChem Compound Summary for CID 41149570, N-(thiazol-2-yl)isoxazole-5-carboxamide. Computed descriptors: MW 195.20 g/mol, XLogP3-AA 0.9, Topological Polar Surface Area 96.3 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/919751-82-9 (accessed 2026-04-27). View Source
- [2] PubChem Compound Summary for CID 2999703, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide. Molecular Weight: 285.32 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2999703 (accessed 2026-04-27). View Source
